

N-Succinimidyl Myristate: A Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: *N-Succinimidyl myristate*

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For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl myristate is a crucial reagent in biochemistry and drug development, primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules. This process, known as myristylation, plays a significant role in various cellular functions by altering the hydrophobicity of target molecules, thereby influencing their localization and interactions. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of **N-Succinimidyl myristate**, complete with experimental protocols and pathway diagrams.

Core Chemical and Physical Properties

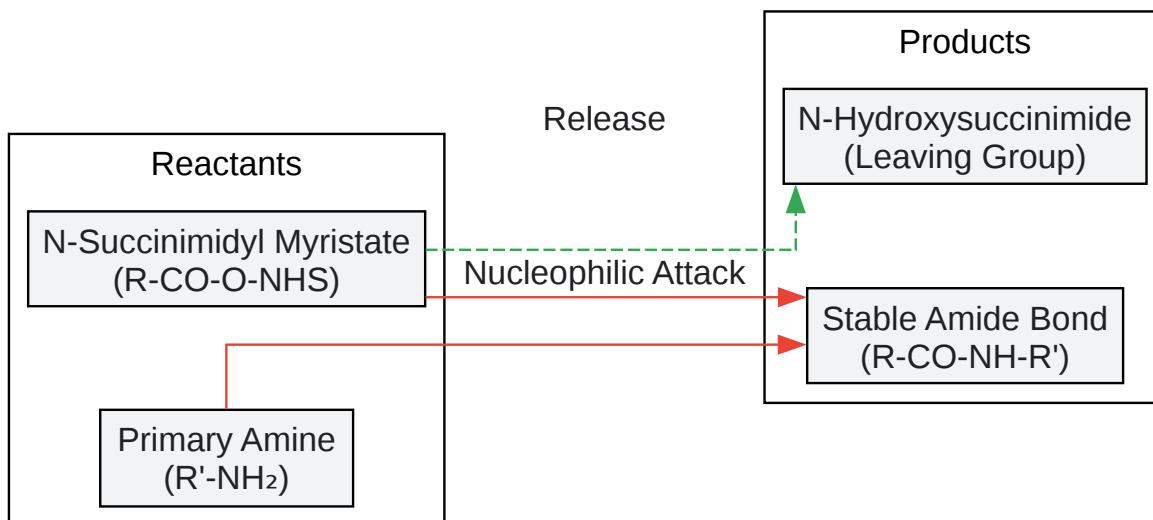
N-Succinimidyl myristate, also known as Myristic Acid N-hydroxysuccinimide ester, is an amine-reactive compound that facilitates the formation of stable amide bonds. Its key physical and chemical properties are summarized below.

Property	Value	References
CAS Number	69888-86-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₈ H ₃₁ NO ₄	[1] [2] [3] [5]
Molecular Weight	325.44 g/mol	[1] [2] [3]
Melting Point	80-81°C	[1] [2]
Boiling Point	420.2°C at 760 mmHg	[1] [2]
Density	1.05 g/cm ³	[1] [2]
Appearance	White to Off-White Solid; Colourless Leaflets	[2] [4]
Solubility	Slightly soluble in Chloroform and Methanol.	[1] [2]
Stability	Moisture sensitive.	[1] [3] [4]
Storage Conditions	Hygroscopic, store at -20°C under an inert atmosphere.	[1] [4] [6]

Reactivity and Mechanism of Action

N-Succinimidyl myristate is an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for bioconjugation because they react efficiently and selectively with primary aliphatic amines, such as the N-terminal α -amino group of proteins or the ε -amino group of lysine residues, under mild aqueous conditions.[\[7\]](#)[\[8\]](#)

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[\[8\]](#)[\[9\]](#) The reaction is most efficient at a pH range of 7.2 to 9.[\[8\]](#)[\[10\]](#) While NHS esters can also react with other nucleophiles, the resulting bonds are often less stable.[\[8\]](#) Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH.[\[7\]](#)[\[10\]](#)



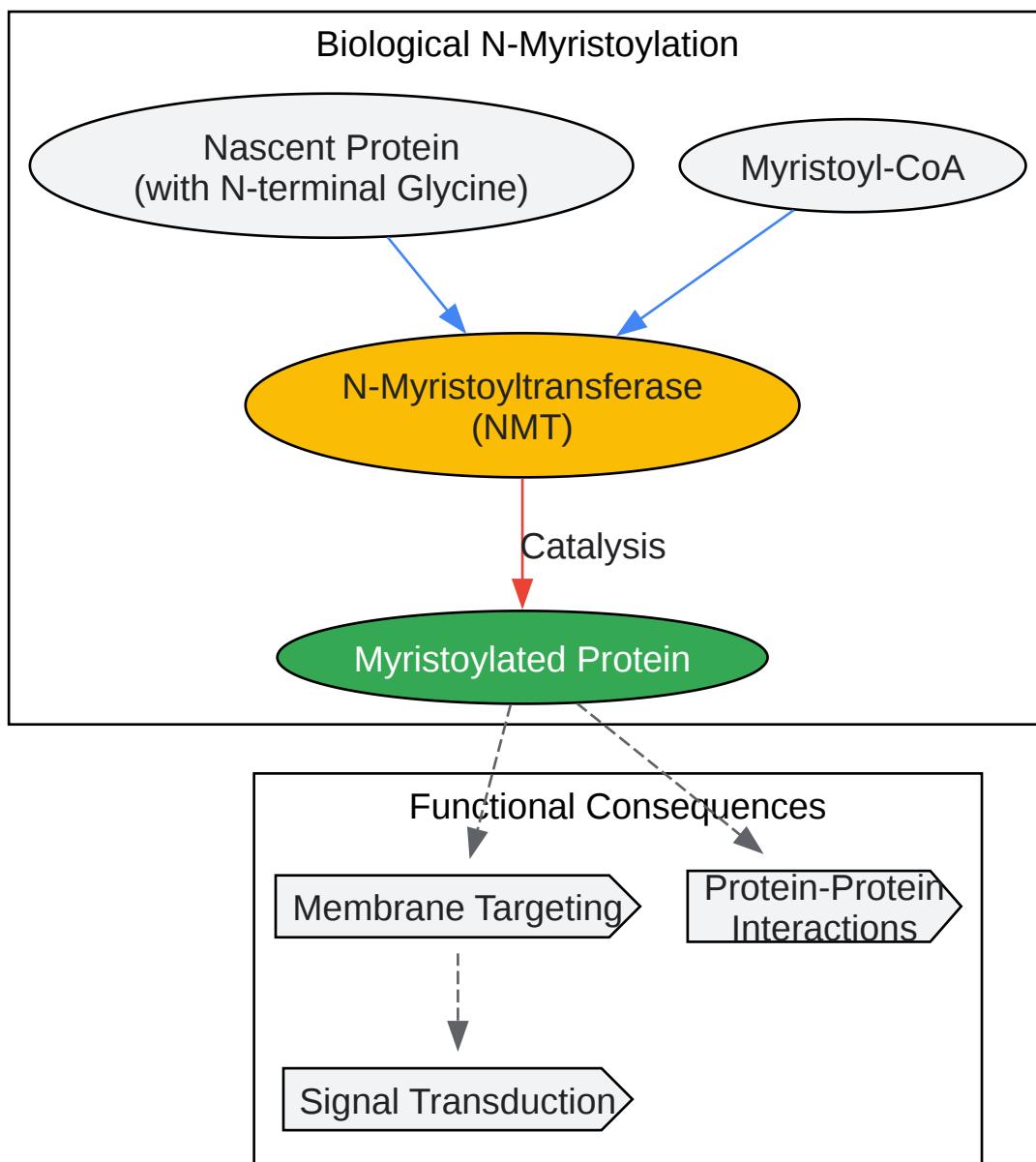
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Caption: General reaction mechanism of **N-Succinimidyl myristate** with a primary amine.

Role in Protein Myristoylation

Protein N-myristoylation is a lipid modification where a myristoyl group is attached to the N-terminal glycine residue of a protein.[11][12] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and typically occurs co-translationally.[12][13][14] Myristoylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and influencing its subcellular localization and participation in signal transduction pathways.[12][14][15] While **N-Succinimidyl myristate** is a synthetic reagent for chemical myristoylation, it mimics this important biological modification, allowing researchers to study its effects on protein function.

In some cases, myristoylation can also occur on internal lysine residues. For instance, the tumor necrosis factor alpha (TNF) precursor is myristoylated on specific lysine residues within its propiece, which may help anchor the protein to membranes.[16]



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Caption: Biological pathway and functional outcomes of protein N-myristoylation.

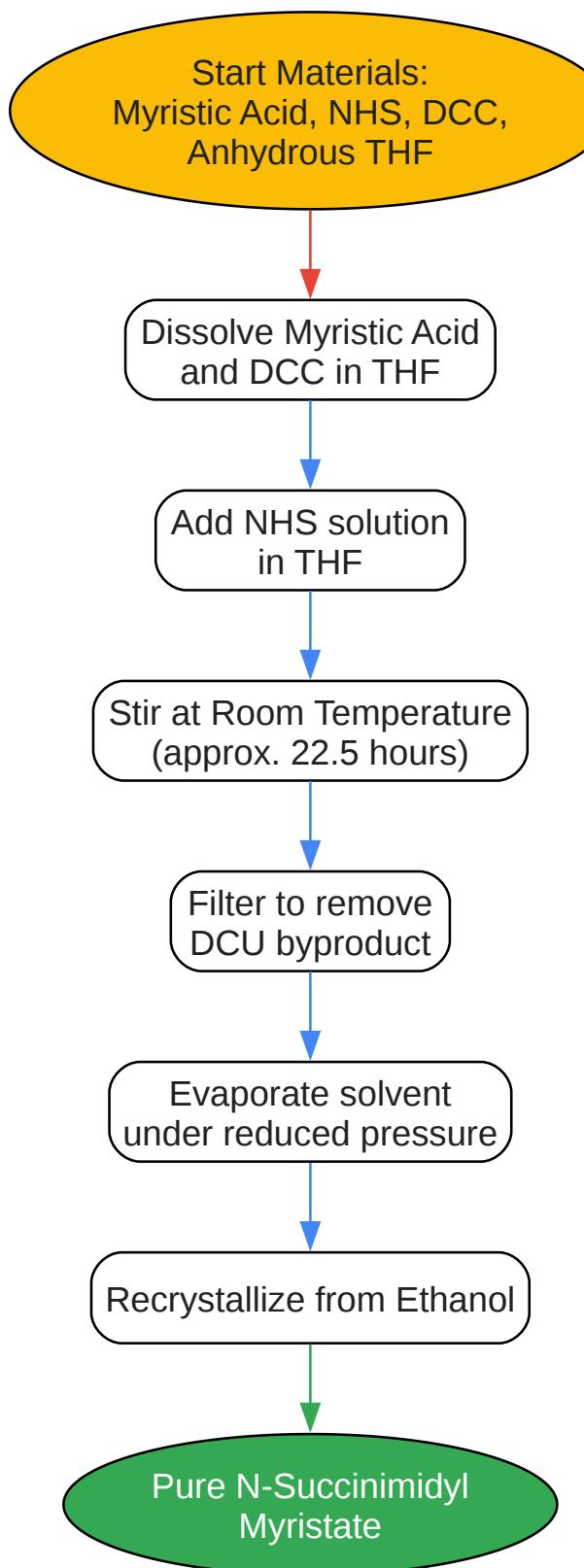
Experimental Protocols

Synthesis of N-Succinimidyl Myristate

A common method for synthesizing **N-Succinimidyl myristate** involves the activation of myristic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide.[2]

Methodology:

- Myristic acid and DCC are dissolved in an anhydrous solvent like tetrahydrofuran (THF) and stirred.[2]
- A solution of N-hydroxysuccinimide in the same solvent is added to the mixture.[2]
- The reaction proceeds at room temperature for several hours.[2]
- The insoluble dicyclohexylurea byproduct is removed by filtration.[2]
- The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from a solvent such as ethanol to yield the pure **N-Succinimidyl myristate** product.[2]



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Caption: Experimental workflow for the synthesis of **N-Succinimidyl myristate**.

Protocol for Protein Acylation

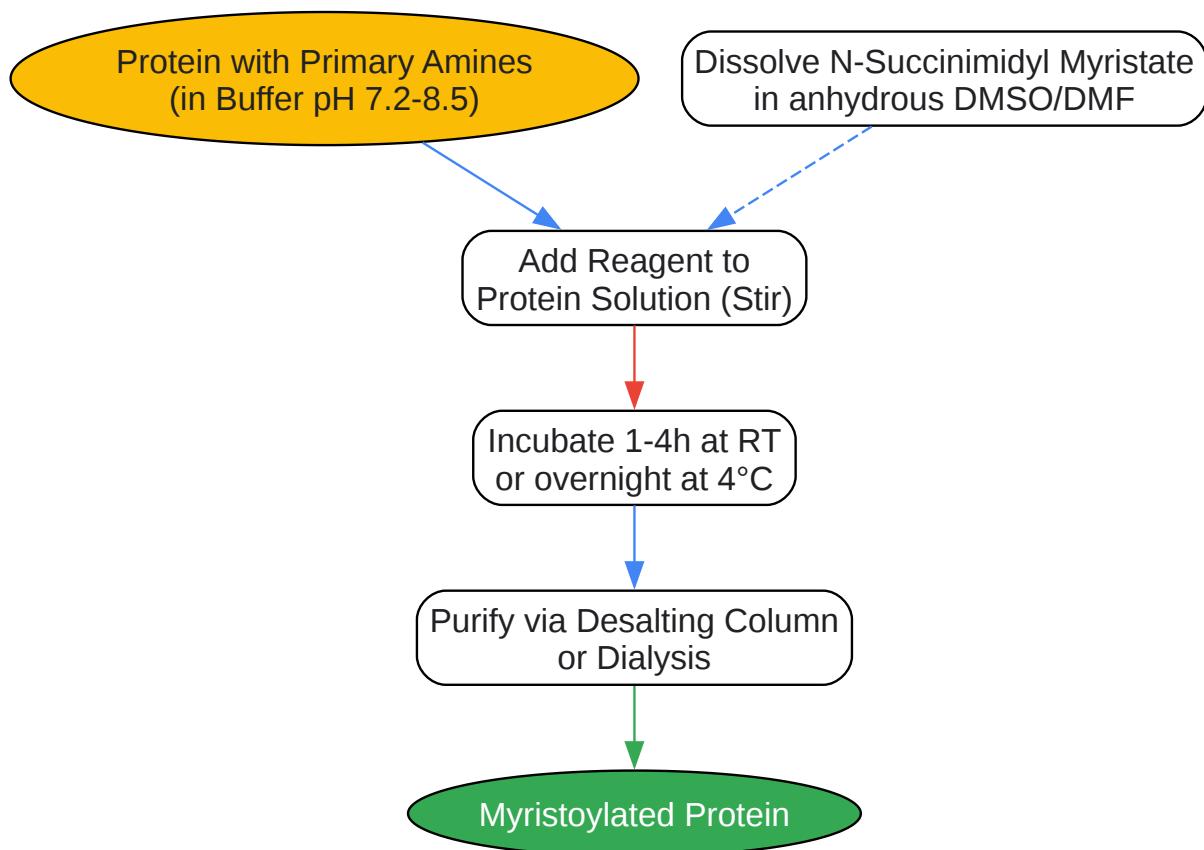
This general protocol outlines the steps for labeling a protein with **N-Succinimidyl myristate**. The exact conditions may need optimization based on the specific protein and desired degree of labeling.

Materials:

- Protein solution with primary amines (in a non-nucleophilic buffer like PBS, HEPES, or bicarbonate, pH 7.2-8.5).
- **N-Succinimidyl myristate**.
- Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
- Desalting column or dialysis equipment for purification.

Methodology:

- Prepare Protein: Dissolve the protein in the chosen reaction buffer. The protein concentration should be sufficiently high to favor the reaction with the NHS ester over hydrolysis.
- Prepare Reagent: Immediately before use, dissolve **N-Succinimidyl myristate** in a small amount of anhydrous DMSO or DMF.^[8]^[10]
- Reaction: Add a 5-20 fold molar excess of the **N-Succinimidyl myristate** solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.^[10]
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.^[10] The optimal time may vary.
- Purification: Remove excess, unreacted **N-Succinimidyl myristate** and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
- Characterization: Confirm the modification using techniques such as mass spectrometry.



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Caption: General experimental workflow for protein acylation.

Applications in Research and Development

N-Succinimidyl myristate is a versatile tool with several key applications:

- **Studying Protein Function:** By chemically attaching a myristoyl group, researchers can investigate how this modification affects a protein's membrane association, stability, and interactions with other cellular components.[14][15]
- **Gene and Drug Delivery:** The reagent is used to hydrophobically modify polymers like chitosan or dendrimers.[1] This modification can enhance the formation of nanomicelles or nanoparticles, which serve as carriers for gene delivery (transfection) or for targeted drug delivery, such as delivering tamoxifen to breast cancer cells.[1]

- Bioconjugation: It is used to link the myristoyl moiety to various biomolecules for applications in proteomics and drug development, creating specific probes or modifying therapeutic agents.[7]

Safety and Handling

- Hazards: **N-Succinimidyl myristate** is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2][6]
- Precautions: Wear appropriate personal protective equipment, including gloves and eye protection.[17]
- Storage: The compound is sensitive to moisture and should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[1][4][6]

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